![molecular formula C16H12N2OS2 B2474789 (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 444282-48-8](/img/structure/B2474789.png)
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
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Description
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one, also known as PTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ is a thiazolidinone derivative, and its chemical structure consists of a pyridine ring, a thiazolidinone ring, and a tolyl group.
Scientific Research Applications
Biological Potential and Synthetic Development
The thiazolidin-4-one nucleus, including compounds such as (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one, has shown significant biological potential across various studies. Thiazolidin-4-ones are part of a broader class of compounds that have been synthesized since the mid-nineteenth century, demonstrating a wide range of pharmacological importance. These compounds, including their analogs like glitazones, rhodanines, and pseudothiohydantoins, have been found in commercial pharmaceuticals, indicating their considerable utility in medicinal chemistry. Studies have highlighted their potential activities against different diseases, underlining a promising future in this area. Advanced synthesis methodologies, including green chemistry approaches, have been developed for these compounds, reflecting ongoing environmental awareness and the pursuit of sustainable practices in chemical synthesis (Santos, Jones Junior, & Silva, 2018).
Pharmacological Activities
Thiazolidin-4-ones have been extensively reviewed for their biological activities, with recent reports focusing on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on these molecules significantly impacts their biological activity, making them a crucial area of study for optimizing the structure of thiazolidin-4-one derivatives as more efficient drug agents. This comprehensive review of recent studies underscores the potential of thiazolidin-4-ones in drug development, particularly for creating new small molecules with significant biological activity (Mech, Kurowska, & Trotsko, 2021).
Applications in Synthesis and Properties
The synthesis and properties of thiazolopyridines, including derivatives related to this compound, have been systematically reviewed. These compounds exhibit various biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities, due to their inhibitory action on integrally linked kinases. Additionally, thiazolopyridine derivatives have shown positive effects in treating sexual dysfunction and exhibit significant anticancer, antidiabetic, antibacterial, and anti-tuberculosis actions. The diverse biological effects of these compounds highlight their potential for developing new physiologically active substances (Chaban, 2015).
properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-5-7-13(8-6-11)18-15(19)14(21-16(18)20)10-12-4-2-3-9-17-12/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKCBWGHBBQRK-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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